

# toxicological data for C7 alcohols

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## Compound of Interest

Compound Name: *3,4-Dimethyl-1-pentanol*

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An In-depth Technical Guide on the Toxicological Data for C7 Alcohols

This technical guide provides a comprehensive overview of the available toxicological data for C7 alcohols, with a primary focus on n-heptanol and its isomers. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and insights into the mechanisms of toxicity.

## Acute Toxicity

C7 alcohols generally exhibit low acute toxicity following oral and dermal exposure.

Table 1: Acute Toxicity of C7 Alcohols

Chemical	Test Species	Route	Endpoint	Value	Reference
n-Heptanol	Rat	Oral	LD50	5500 - 6200 mg/kg	[1]
n-Heptanol	Rabbit	Dermal	LD50	>2000 mg/kg	[2]
3-Heptanol	Rat	Oral	LD50	1870 mg/kg	[3]
3-Heptanol	Rabbit	Dermal	LD50	4360 µL/kg	[3]

## Experimental Protocols for Acute Toxicity

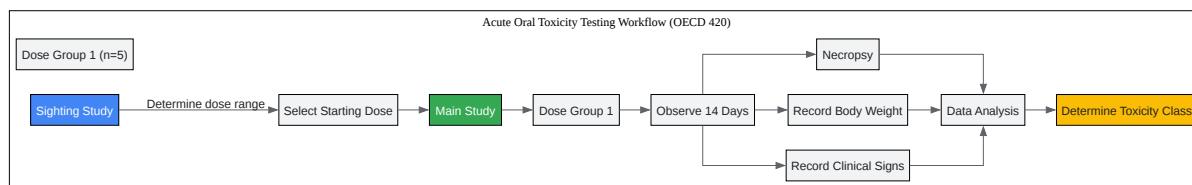
Oral Toxicity (OECD 420: Fixed Dose Procedure):

The acute oral toxicity of C7 alcohols is typically assessed using the Fixed Dose Procedure outlined in OECD Guideline 420.[4][5][6][7][8] This method aims to determine a dose that produces evident toxicity without causing mortality.

- **Sighting Study:** A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[4]
- **Main Study:** Groups of at least five animals of a single sex (usually female) are administered the test substance by gavage.[8] The animals are observed for a minimum of 14 days for signs of toxicity and mortality.[4]
- **Observations:** Clinical signs, body weight changes, and any instances of mortality are recorded. A gross necropsy is performed on all animals at the end of the study.[7]

#### Dermal Toxicity (OECD 402):

While not explicitly detailed in the search results for C7 alcohols, acute dermal toxicity is generally assessed following OECD Guideline 402. This involves the application of the test substance to a shaved area of the skin of the test animal (typically rats or rabbits) for 24 hours. The animals are then observed for 14 days for signs of toxicity and mortality.



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## Acute Oral Toxicity Workflow

## Irritation and Sensitization

C7 alcohols are generally considered to be mild skin irritants and serious eye irritants. They have a low potential for skin sensitization.

Table 2: Irritation and Sensitization Potential of C7 Alcohols

Chemical	Test	Species	Result	Reference
n-Heptanol	Skin Irritation (OECD 404)	Rabbit	Mild irritant	[1]
n-Heptanol	Eye Irritation (OECD 405)	Rabbit	Irritating	[1]
n-Heptanol	Skin Sensitization (OECD 429)	Mouse	Mildly sensitizing	[1]
2-Heptanol	Skin Irritation	Mild irritant	[4]	
2-Heptanol	Eye Irritation	Severely irritating	[4]	
3-Heptanol	Skin and Eye Irritation	Irritating	[3]	
4-Heptanol	Eye Irritation	Irritant	[6]	

## Experimental Protocols for Irritation and Sensitization

### Dermal Irritation (OECD 404):

This test evaluates the potential of a substance to cause skin irritation.[3][9][10][11][12]

- Procedure: A single dose of the test substance is applied to a small area of skin (approximately 6 cm<sup>2</sup>) of an albino rabbit.[3][12] The exposure period is typically 4 hours.[3]

- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.[3]

Eye Irritation (OECD 405):

This test assesses the potential of a substance to cause eye irritation or corrosion.[13][14][15][16][17]

- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.[14][15]
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.[14]

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA):

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[1][18][19][20][21]

- Principle: Sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[20]
- Procedure: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[18] On day 6, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured, typically by the incorporation of 3H-methyl thymidine.[1]
- Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of  $\geq 3$  is generally considered a positive result.[1]

## Repeated-Dose Toxicity

Subchronic oral toxicity studies have been conducted for n-heptanol and some of its branched isomers.

Table 3: Repeated-Dose Toxicity of C7 Alcohols

Chemical	Test Species	Route	Study Duration	NOAEL	Key Findings at LOAEL/Highest Doses	Reference
n-Heptanol	Rat	Oral (gavage)	28-42 days (OECD 422)	1000 mg/kg/day (reproductive/developmental)	No adverse effects on parental animals or reproductive/developmental parameters observed up to the highest dose.	[22]
2,6-Dimethyl-2-heptanol	Rat	Oral (diet)	28-42 days (OECD 422)	238 mg/kg/day (systemic)	Not specified in snippet.	[10]
2,6-Dimethyl-4-heptanol	Rat	Oral	28-42 days (OECD 422)	17 mg/kg/day (systemic)	Increased relative kidney weights in females at both dose levels.	[8]

## Experimental Protocol for Combined Repeated-Dose and Reproductive/Developmental Toxicity (OECD 422)

This screening test provides information on both systemic toxicity and potential effects on reproduction and development.[23][24]

- Dosing: The test substance is administered daily by oral gavage to groups of male and female rats. Males are dosed for a minimum of four weeks, and females are dosed for approximately 63 days, including pre-mating, mating, gestation, and lactation periods.[23]
- Observations:
  - Systemic Toxicity: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and organ weights are recorded. Histopathological examination of major organs is performed.
  - Reproductive/Developmental Toxicity: Mating performance, fertility, gestation length, and litter size are assessed. Pups are examined for viability, clinical signs, and body weight gain.[23]

## Genotoxicity

In vitro studies suggest that C7 alcohols are not mutagenic.

Table 4: Genotoxicity of C7 Alcohols

Chemical	Test System	Result	Reference
n-Heptanol	Ames test	Negative	[1]
2,6-Dimethyl-2-heptanol	Ames test	Negative	[10]
2,6-Dimethyl-4-heptanol	BlueScreen assay	Negative	[8]

## Experimental Protocols for Genotoxicity

Bacterial Reverse Mutation Test (Ames Test - OECD 471):

This is a widely used in vitro test to detect gene mutations.[25][26]

- Principle: The test uses strains of *Salmonella typhimurium* and *Escherichia coli* with mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A

mutagen can cause a reverse mutation, restoring the ability of the bacteria to grow in an amino acid-deficient medium.[25]

- Procedure: The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix), and plated on a minimal medium. The number of revertant colonies is counted after a suitable incubation period.

In Vitro Micronucleus Test (OECD 487):

This test detects chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity).[25]

- Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
- Procedure: Mammalian cells are exposed to the test substance, and the frequency of micronucleated cells is determined.

## Carcinogenicity

There are no available data on the carcinogenicity of C7 alcohols from long-term bioassays. The National Toxicology Program (NTP) has not conducted carcinogenicity studies on C7 alcohols.[8][21][27][28]

## Toxicokinetics

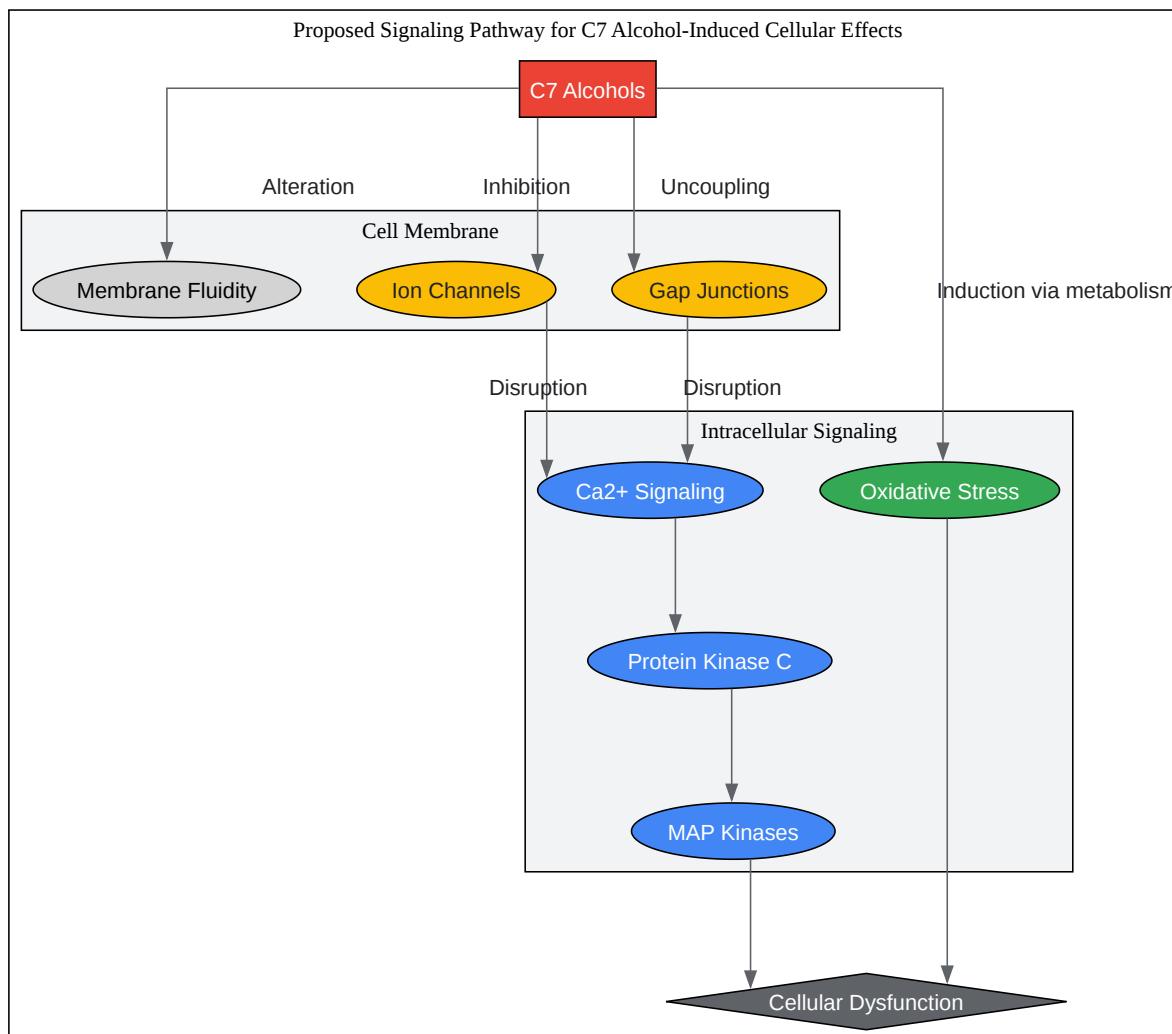
The toxicokinetics of C7 alcohols are expected to be similar to other short-chain alcohols.

- Absorption: C7 alcohols are likely to be rapidly absorbed from the gastrointestinal tract.[18]
- Distribution: They are expected to distribute into the total body water.[18]
- Metabolism: The primary route of metabolism is likely oxidation in the liver by alcohol dehydrogenase (ADH) and cytochrome P450 enzymes (particularly CYP2E1) to the corresponding aldehyde and then to the carboxylic acid.[18] Studies on n-heptane, a precursor to heptanols, show that it is metabolized to various heptanols (1-, 2-, 3-, and 4-heptanol) and further oxidized.[29]

- Excretion: The metabolites are expected to be excreted primarily in the urine. A small percentage of the parent alcohol may be excreted unchanged in the breath, urine, and sweat.[\[18\]](#)

## Mechanisms of Toxicity

The toxicity of C7 alcohols is thought to be mediated by a combination of non-specific effects on cell membranes and more specific interactions with cellular components.

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## Proposed Signaling Pathway

## Effects on Cell Membranes and Ion Channels

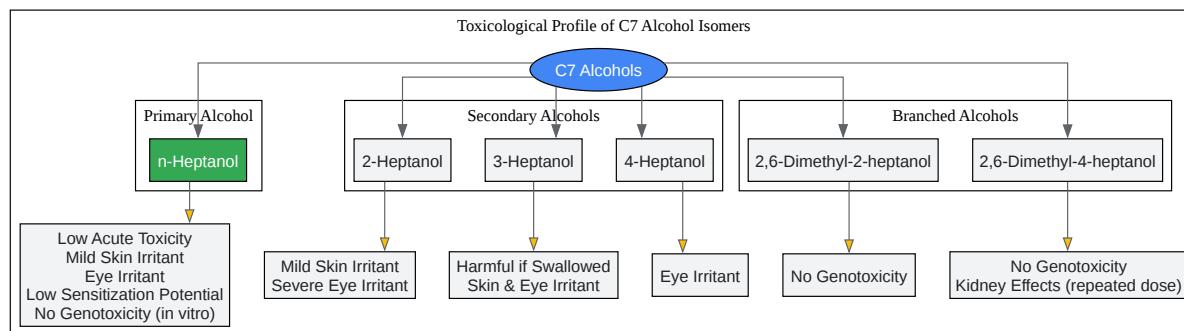
Heptanol is known to affect cell-to-cell communication by uncoupling gap junctions.[22][30] It has also been shown to inhibit sodium and calcium currents in cardiac myocytes.[31] These effects can disrupt normal physiological processes that rely on coordinated cellular activity.

## Intracellular Signaling

- Calcium Signaling: By affecting ion channels and gap junctions, heptanol can disrupt intracellular calcium signaling.[22][28]
- Protein Kinase C (PKC): Alcohols can modulate the activity of PKC, a key enzyme in many signaling pathways.[7][32] The effects can be complex, with both activation and inhibition reported depending on the specific conditions.[33]
- MAP Kinases (MAPK): The MAPK signaling pathway is involved in cellular processes like proliferation and stress responses. Ethanol has been shown to modulate MAPK signaling, and it is plausible that C7 alcohols could have similar effects.[31][34][35]

## Oxidative Stress

A common mechanism of alcohol-induced toxicity is the generation of reactive oxygen species (ROS) during their metabolism.[5][12][18][22][36] This can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, and ultimately leading to cellular dysfunction.[5]



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## C7 Alcohol Isomer Toxicity

## Conclusion

The available toxicological data for C7 alcohols indicate a generally low order of acute toxicity. They are considered to be mild skin irritants and more significant eye irritants, with a low potential for skin sensitization. Repeated-dose studies suggest that the liver and kidneys may be target organs at higher doses. In vitro genotoxicity studies have been negative. However, there is a notable lack of data on the carcinogenicity and in vivo genotoxicity of C7 alcohols. Further research is needed to fully characterize the toxicological profile of all C7 alcohol isomers and to elucidate the specific molecular mechanisms underlying their toxicity.

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